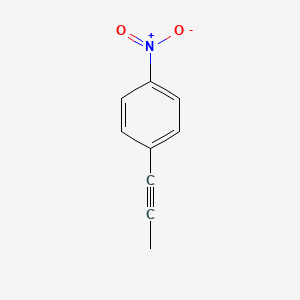

Benzene, 1-nitro-4-(1-propynyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzene, 1-nitro-4-(1-propynyl)- is an organic compound with the molecular formula C9H7NO2 It is a derivative of benzene, where a nitro group and a propynyl group are substituted at the para positions

準備方法

Benzene, 1-nitro-4-(1-propynyl)- can be synthesized through a variation of the Sonogashira reaction. In this method, 4-iodonitrobenzene is treated with the dianion 1,3-dilithiopropyne under specific reaction conditions . This reaction typically requires a palladium catalyst and a copper co-catalyst, along with an appropriate solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

化学反応の分析

Benzene, 1-nitro-4-(1-propynyl)- undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The propynyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Addition: The triple bond in the propynyl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or haloalkane derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and hydrogen halides. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Properties and Structure

Molecular Formula : C₉H₇NO₂

Molecular Weight : 161.16 g/mol

CAS Number : 28289-83-0

IUPAC Name : 1-nitro-4-prop-1-ynylbenzene

SMILES : CC#CC1=CC=C(C=C1)N+[O-]

The compound features a nitro group attached to a benzene ring with a propynyl substituent, which contributes to its unique chemical properties and reactivity.

Pharmaceutical Applications

Benzene, 1-nitro-4-(1-propynyl)- has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that may enhance biological activity:

- Drug Development : The compound's unique structure may serve as a scaffold for developing new drugs targeting various diseases. Research indicates that modifications of similar nitro-substituted benzene derivatives have shown promise in treating conditions such as bacterial infections and cancer .

- Mechanism of Action : Studies suggest that nitro groups can enhance the lipophilicity of compounds, potentially improving their ability to penetrate cellular membranes. This characteristic is particularly beneficial in designing antibiotics or anticancer agents that require effective cellular uptake .

Agricultural Applications

The compound's potential extends to agricultural chemistry:

- Pesticides and Herbicides : Due to its reactivity and ability to interact with biological molecules, Benzene, 1-nitro-4-(1-propynyl)- could be explored as an active ingredient in the development of new pesticides or herbicides. Its structure may allow for selective targeting of pest species while minimizing impact on non-target organisms.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzene, 1-nitro-4-(trifluoromethyl) | Nitro group on benzene; trifluoromethyl group | Lacks the propynyl chain |

| Benzene, 1-bromo-4-(trifluoromethyl) | Nitro group on benzene; bromine substitution | Halogenated instead of having a propynyl chain |

| Benzene, 1-amino-4-(trifluoromethyl) | Nitro replaced by amino group | Exhibits different reactivity due to amino function |

This table highlights the unique aspects of Benzene, 1-nitro-4-(1-propynyl)- compared to other related compounds, emphasizing its potential applications in various fields.

Case Study 1: Antimicrobial Activity

A study conducted on nitro-substituted benzene derivatives demonstrated that compounds similar to Benzene, 1-nitro-4-(1-propynyl)- exhibited significant antimicrobial activity against various strains of bacteria. The results indicated that structural modifications could enhance efficacy against resistant bacterial strains .

Case Study 2: Agrochemical Development

In research focused on developing new herbicides, the incorporation of propynyl groups into nitro-substituted aromatic compounds showed improved selectivity and potency against specific weed species. These findings suggest that Benzene, 1-nitro-4-(1-propynyl)- could be a valuable candidate for further exploration in agrochemical formulations .

作用機序

The mechanism of action of Benzene, 1-nitro-4-(1-propynyl)- involves its interaction with molecular targets through its nitro and propynyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The propynyl group can participate in addition and substitution reactions, leading to the formation of various derivatives. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications.

類似化合物との比較

Benzene, 1-nitro-4-(1-propynyl)- can be compared with other similar compounds, such as:

1-Nitro-4-(prop-2-yn-1-yloxy)benzene: This compound has an ether linkage instead of a direct propynyl group, which can affect its reactivity and applications.

1-Nitro-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and uses.

特性

CAS番号 |

28289-83-0 |

|---|---|

分子式 |

C9H7NO2 |

分子量 |

161.16 g/mol |

IUPAC名 |

1-nitro-4-prop-1-ynylbenzene |

InChI |

InChI=1S/C9H7NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,1H3 |

InChIキー |

WZXVLUCWGSZORJ-UHFFFAOYSA-N |

SMILES |

CC#CC1=CC=C(C=C1)[N+](=O)[O-] |

正規SMILES |

CC#CC1=CC=C(C=C1)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。